Tacalcitol - 57333-96-7

Tacalcitol

Catalog Number: EVT-283090
CAS Number: 57333-96-7
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tacalcitol (1α,24(R)-dihydroxyvitamin D3) is a synthetic analogue of 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D3. [] It is classified as a vitamin D3 analogue and plays a significant role in scientific research, particularly in dermatology and cell biology, due to its effects on cell proliferation, differentiation, and inflammation. [, ]

Mechanism of Action

Tacalcitol exerts its biological effects primarily by binding to the vitamin D receptor (VDR), a nuclear transcription factor. [, , , ] This binding modulates the expression of genes involved in various cellular processes, including:

  • Inhibition of Keratinocyte Proliferation: Tacalcitol suppresses the proliferation of keratinocytes, the predominant cell type in the epidermis. [, , , , ] This antiproliferative effect contributes to its therapeutic benefits in conditions characterized by excessive keratinocyte proliferation, such as psoriasis.
  • Induction of Keratinocyte Differentiation: Tacalcitol promotes the differentiation of keratinocytes, leading to the formation of a more mature and organized epidermis. [, , , , ] This effect further contributes to its therapeutic efficacy in psoriasis and other hyperproliferative skin disorders.
  • Modulation of Inflammation: Tacalcitol exhibits anti-inflammatory properties, likely through its influence on immune cells and inflammatory mediators. [, , ] This effect contributes to its ability to reduce inflammation associated with skin diseases like psoriasis.
  • Influence on Melanocytes: Tacalcitol has been shown to promote the proliferation, migration, and melanin synthesis of melanocytes, the pigment-producing cells in the skin. [, , ] This effect suggests its potential therapeutic role in vitiligo, a condition characterized by melanocyte loss and depigmentation.
Applications
  • Psoriasis: Tacalcitol has been widely studied as a treatment for psoriasis, a chronic inflammatory skin disease characterized by excessive keratinocyte proliferation and inflammation. [, , , , , , , , , , , , , , ] Numerous studies have demonstrated its effectiveness in reducing psoriasis severity, improving skin appearance, and controlling disease activity.
  • Vitiligo: Research suggests that tacalcitol may be beneficial in the treatment of vitiligo, a condition characterized by the loss of melanocytes and depigmentation. [, , , , , ] Its ability to stimulate melanocyte proliferation, migration, and melanin production contributes to its potential therapeutic efficacy in this condition.
  • Other Dermatological Conditions: Tacalcitol has been investigated for its potential role in managing other dermatological conditions, including Hailey-Hailey disease, [] palmoplantar pustulosis, [] sebopsoriasis, [] ichthyosis, [] keratosis follicularis squamosa, [] and pityriasis circinata Toyama. []
Future Directions
  • Optimization of Treatment Regimens: Further research is needed to optimize the concentration, frequency of application, and duration of treatment with tacalcitol for various dermatological conditions. [, ] This optimization will help maximize therapeutic benefits while minimizing potential side effects.
  • Combination Therapies: Exploring the efficacy and safety of tacalcitol in combination with other therapies, such as phototherapy, corticosteroids, or other topical agents, holds promise for enhancing treatment outcomes. [, , , , , , ]
  • Mechanism of Action in Specific Conditions: Further investigations are needed to elucidate the detailed mechanisms by which tacalcitol exerts its effects in different dermatological conditions, potentially leading to the development of more targeted and effective therapies. [, ]
  • Exploration of Novel Applications: Research into the potential applications of tacalcitol in other dermatological and non-dermatological conditions, such as peripheral neuropathy, [] glioblastoma, [] and nasal polyposis, [, ] could expand its therapeutic utility.

Calcipotriol (Calcipotriene)

Relevance: Like Tacalcitol, Calcipotriol is a less calcemic VDR agonist compared to Calcitriol, making it suitable for topical application. [, ] Several studies have investigated the efficacy and tolerability of Tacalcitol and Calcipotriol in treating psoriasis. While both demonstrate clinical benefit, some studies suggest that Tacalcitol may be better tolerated with a lower incidence of local irritation. [, , , ]

Maxacalcitol

Relevance: Similar to Tacalcitol, Maxacalcitol is a potent VDR agonist used in psoriasis treatment. [] One study compared the efficacy of high-concentration Tacalcitol ointment in patients previously treated with Maxacalcitol, suggesting that switching to Tacalcitol might be beneficial for some individuals. []

Betamethasone Valerate

Relevance: Betamethasone Valerate serves as a comparator to Tacalcitol in several studies evaluating the efficacy and safety of different topical treatments for psoriasis. [, , ] While Betamethasone Valerate demonstrates rapid anti-inflammatory effects, Tacalcitol offers a favorable long-term safety profile with a lower risk of skin atrophy or other corticosteroid-related side effects. [, , ]

Betamethasone Dipropionate

Relevance: Studies have investigated the cost-effectiveness of a combined Calcipotriol/Betamethasone Dipropionate ointment compared to Tacalcitol in treating psoriasis. [] These studies suggest that the combination therapy may be more cost-effective due to its rapid onset of action and high efficacy. []

Dithranol (Anthralin)

Relevance: Dithranol serves as a comparator to Tacalcitol in clinical trials evaluating efficacy and tolerability. [, ] While both are effective in treating psoriasis, Tacalcitol demonstrates a more favorable safety profile with a lower incidence of skin irritation and staining. [, ]

Hydrocortisone Butyrate

Relevance: In a study evaluating the optimal concentration of Tacalcitol for once-daily psoriasis treatment, Hydrocortisone Butyrate served as a positive control. [] The study demonstrated that Tacalcitol at specific concentrations exhibited comparable efficacy to Hydrocortisone Butyrate in reducing psoriasis symptoms. []

Properties

CAS Number

57333-96-7

Product Name

Tacalcitol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-RSFVBTMBSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

1 alpha,24-dihydroxycholecalciferol
1 alpha,24-dihydroxyvitamin D3
1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24R)-isomer
1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24S)-isomer
1,24-dihydroxycholecalciferol
1,24-dihydroxyvitamin D3
Curatoderm
PRI-2191
Tacalcitol

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.